(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a fluorinated acrylonitrile derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and a 4-butoxyphenyl moiety. The Z-configuration of the acrylonitrile backbone influences its molecular geometry, electronic properties, and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-(4-butoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS/c1-2-3-12-26-20-10-4-16(5-11-20)13-18(14-24)22-25-21(15-27-22)17-6-8-19(23)9-7-17/h4-11,13,15H,2-3,12H2,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYLXQHYUZTYGC-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the fluorophenyl and butoxyphenyl groups contributes to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
Case Study: Antimicrobial Evaluation
In a study evaluating a series of thiazole derivatives, it was found that compounds exhibited bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating their potential as therapeutic agents for bacterial infections .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Research Findings
A review of aminopyrazole-based compounds indicated that some exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further investigation into their mechanisms of action . Additionally, compounds similar to this compound have demonstrated anti-inflammatory effects that could complement their anticancer activity by reducing tumor-associated inflammation .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been well-documented. Studies have shown that these compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by excessive inflammation.
The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Such activity is crucial in managing diseases like arthritis and other inflammatory disorders .
Summary of Biological Activities
| Activity | Mechanism | Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC values as low as 0.22 μg/mL against S. aureus and S. epidermidis |
| Anticancer | Induction of apoptosis; tubulin inhibition | IC50 values in low micromolar range against various cancer cell lines |
| Anti-inflammatory | Modulation of cytokine production | Reduction in inflammatory markers observed in vitro |
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several acrylonitrile derivatives reported in the literature:
Key Observations :
Physical and Spectral Properties
Melting points, solubility, and spectral data vary significantly with substituents:
Key Observations :
Comparative Advantages and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
